3-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Overview
Description
“3-Chloro-2-iodo-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular weight of 307.44 . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate . The biological activities of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-iodo-6-(trifluoromethyl)pyridine” is characterized by the presence of a pyridine ring with a trifluoromethyl group, a chlorine atom, and an iodine atom attached to it .
Chemical Reactions Analysis
The synthesis of TFMP derivatives involves various chemical reactions. For instance, the chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Scientific Research Applications
Agrochemical Industry
Trifluoromethylpyridine derivatives are extensively used in the agrochemical industry. They serve as building blocks for the synthesis of various pesticides. For instance, they have been utilized in the creation of fluazinam, which is known for its higher fungicidal activity compared to other chlorine derivatives .
Pharmaceutical Industry
The pharmaceutical industry benefits from these compounds due to their potential in drug development. Although specific applications for “3-Chloro-2-iodo-6-(trifluoromethyl)pyridine” are not detailed in the search results, trifluoromethyl groups are commonly incorporated into pharmaceuticals to enhance their metabolic stability and bioavailability .
Synthesis of Fluorinated Organic Chemicals
Fluorinated organic chemicals are gaining importance in research due to their unique properties. Over 50% of pesticides launched in the last two decades have been fluorinated, indicating a growing trend in their application for crop protection .
Mechanism of Action
Target of Action
It’s known that similar compounds are used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It’s known that the compound is slightly soluble in water and light sensitive , which suggests that its action, efficacy, and stability could be influenced by factors such as light exposure and the presence of water.
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
3-chloro-2-iodo-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIFNWJCIIMDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673556 | |
Record name | 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
823221-96-1 | |
Record name | 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-iodo-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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